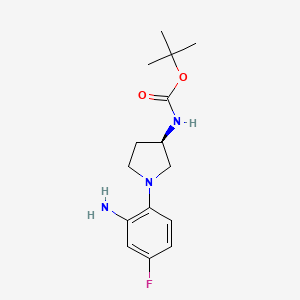

(R)-叔丁基1-(2-氨基-4-氟苯基)吡咯烷-3-基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate is a useful research compound. Its molecular formula is C15H22FN3O2 and its molecular weight is 295.358. The purity is usually 95%.

BenchChem offers high-quality (R)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 头孢托沙仑是一种新的第五代静脉注射头孢菌素抗生素,它是从FK518的结构修饰而来。叔丁基N-[(3R)-1-(2-氨基-4-氟苯基)吡咯烷-3-基]氨基甲酸酯是头孢托沙仑合成中的关键中间体。 头孢托沙仑表现出良好的耐受性,具有广谱抗菌活性,对革兰氏阳性菌和革兰氏阴性菌均有强效活性,包括多重耐药菌株 .

- 对映体纯的叔丁基亚磺酰胺易于用于大规模反应,由于其非对映选择性转化和可回收性,已被广泛研究。 叔丁基N-[(3R)-1-(2-氨基-4-氟苯基)吡咯烷-3-基]氨基甲酸酯在此方面发挥作用,有助于实现高度选择性的转化 .

- 叔丁基N-[(3R)-1-(2-氨基-4-氟苯基)吡咯烷-3-基]氨基甲酸酯用于合成N-Boc保护的苯胺。 它还参与四取代吡咯的制备,其中C-3位被酯或酮官能化 .

- 作为有机构建块,该化合物在各种化学反应中都有应用。 其极性结构使其溶于极性溶剂,如N,N-二甲基甲酰胺和醇,而在非极性溶剂如烷烃中溶解度有限 .

抗生素研发

手性亚磺酰胺试剂

化学转化

有机构建块

总之,叔丁基N-[(3R)-1-(2-氨基-4-氟苯基)吡咯烷-3-基]氨基甲酸酯在抗生素研发、手性化学和有机合成中发挥着多方面作用,使其成为科学探索中引人入胜的主题 . 如果您需要更多详细信息或有任何其他问题,请随时提问! 😊

生物活性

(R)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate, a compound with the chemical formula C15H22FN3O2 and CAS No. 1233860-01-9, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyrrolidine ring substituted with a tert-butyl group and an amino-fluorophenyl moiety. The structural representation is crucial for understanding its interaction with biological targets.

Pharmacological Properties

The compound's pharmacological profile suggests potential applications in various therapeutic areas, particularly in neuropharmacology and oncology. Its activity as an inhibitor of neutral sphingomyelinase (nSMase) has been highlighted in recent studies, indicating its role in modulating sphingolipid metabolism, which is crucial in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Recent research has demonstrated that modifications to the phenyl ring and the pyrrolidine backbone can significantly influence the compound's biological activity. For instance, variations in the substitution pattern on the phenyl ring have shown to enhance the inhibitory potency against nSMase2, making it a candidate for further development as a therapeutic agent in Alzheimer’s disease models .

Inhibition of Neutral Sphingomyelinase

A study investigating nSMase inhibitors reported that (R)-tert-butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate demonstrated significant inhibition of nSMase2 in vitro. The findings indicated that this compound could reduce exosome release from neurons, which is implicated in Alzheimer's pathology .

Table 1: Summary of Biological Activities

Toxicological Profile

The safety data sheet indicates that acute toxicity data for (R)-tert-butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate is currently unavailable, which necessitates further investigation into its long-term safety and potential side effects. The compound is classified as not hazardous under standard conditions but should be handled with care due to insufficient data on irritant properties and other toxicological endpoints .

属性

IUPAC Name |

tert-butyl N-[(3R)-1-(2-amino-4-fluorophenyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)18-11-6-7-19(9-11)13-5-4-10(16)8-12(13)17/h4-5,8,11H,6-7,9,17H2,1-3H3,(H,18,20)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVULHTYGHKPMR-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=C(C=C2)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=C(C=C(C=C2)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。